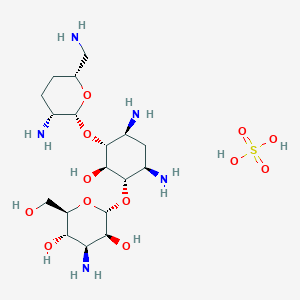

Dibekacin (sulfate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibekacin sulfate is an aminoglycoside antibiotic primarily used in Japan. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is known for its potent antibacterial properties, especially against Gram-negative bacteria .

准备方法

Synthetic Routes and Reaction Conditions

Dibekacin sulfate is synthesized from kanamycin B. The process involves the removal of hydroxyl groups at the 3’ and 4’ positions of kanamycin B, resulting in 3’,4’-dideoxykanamycin B . This modification enhances its antibacterial activity and reduces susceptibility to bacterial resistance mechanisms.

Industrial Production Methods

The industrial production of dibekacin sulfate involves fermentation of Streptomyces kanamyceticus to produce kanamycin B, followed by chemical modification to obtain dibekacin . The process includes steps such as fermentation, extraction, purification, and chemical modification under controlled conditions to ensure high yield and purity.

化学反应分析

Substitution Reactions

Substitution reactions are pivotal in generating derivatives and addressing impurities during synthesis. Key examples include:

Functional Group Substitution

-

γ-Aminohydroxybutyryl (AHB) Addition : During arbekacin synthesis from dibekacin, AHB groups are introduced at the 3-N position, forming 3-N-AHB-dibekacin. This modification enhances ribosomal binding affinity and reduces nephrotoxicity .

-

Impurity Formation : Substitutions at unintended positions (e.g., 3''-N or 1,3-N,N-di-AHB) can occur, leading to byproducts that require chromatographic separation .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-Substitution | γ-Aminohydroxybutyric acid | 3-N-AHB-dibekacin | |

| Di-Substitution | Excess AHB reagent | 1,3-N,N-di-AHB-dibekacin |

Oxidation and Reduction

Dibekacin sulfate undergoes redox reactions critical for functional group interconversion:

Oxidation

-

Hydroxyl Group Oxidation : Controlled oxidation of hydroxyl groups using agents like NaIO₄ generates carbonyl intermediates, enabling further derivatization.

-

Degradation Pathways : Exposure to strong oxidizers can degrade the aminoglycoside backbone, reducing bioactivity.

Reduction

-

Catalytic Hydrogenation : Used during synthesis to saturate double bonds introduced in didehydro intermediates.

-

Borohydride Reduction : Sodium borohydride (NaBH₄) stabilizes reactive aldehyde groups formed during oxidation.

Acid/Base-Mediated Reactions

The compound’s stability and reactivity are pH-dependent:

-

Acidic Conditions : Protonation of amino groups enhances solubility but risks glycosidic bond hydrolysis at elevated temperatures.

-

Alkaline Conditions : Deprotonation can facilitate nucleophilic substitutions but may degrade the sulfate ester linkage.

Structural Analysis of Reaction Byproducts

Studies on semi-synthetic processes reveal critical impurities, characterized via NMR and MS:

| Impurity | Structure Modification | Detection Method | Reference |

|---|---|---|---|

| Dibekacin | Lack of AHB groups | HPLC-ELSD, ESI-MS/MS | |

| 3''-N-AHB-dibekacin | AHB substitution at 3''-N | 2D-NMR |

These impurities highlight the need for precise reaction control to avoid off-target substitutions .

Stability Under Reaction Conditions

Dibekacin sulfate’s stability varies with reagents:

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Solvent Compatibility : Stable in dimethyl sulfoxide (DMSO) but degrades in polar aprotic solvents under acidic/basic conditions.

科学研究应用

Treatment of Severe Infections

Dibekacin is indicated for:

- Sepsis : Effective against bloodstream infections caused by resistant Gram-negative bacteria.

- Complicated Urinary Tract Infections : Demonstrated efficacy in cases where conventional antibiotics fail.

In Vitro Activity

Research has shown that dibekacin exhibits significant antibacterial activity against various pathogens:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) as low as 0.78 µg/ml.

- Escherichia coli : MIC ranging from 0.2 to 100 µg/ml.

- Pseudomonas aeruginosa : MIC less than 0.2 µg/ml .

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A clinical study evaluated the effectiveness of dibekacin in patients with infections due to multidrug-resistant Gram-negative bacteria. The results indicated a notable improvement in patient outcomes, with a significant reduction in bacterial load observed post-treatment .

Case Study 2: Comparison with Other Antibiotics

In a comparative study, dibekacin was tested alongside other aminoglycosides like gentamicin and amikacin. Dibekacin demonstrated superior efficacy against certain resistant strains, highlighting its potential as a first-line treatment option for severe infections caused by resistant organisms .

Data Table: Antibacterial Activity of Dibekacin

| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Staphylococcus epidermidis | 0.78 |

| Bacillus anthracis | 0.39 |

| Escherichia coli | 0.2 - 100 |

| Pseudomonas aeruginosa | <0.2 |

| Klebsiella pneumoniae | 0.39 |

作用机制

Dibekacin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds irreversibly to the 30S subunit of bacterial ribosomes, which is essential for the translation process of protein synthesis . This binding interferes with the decoding site, causing mRNA to be misread and resulting in the production of non-functional or toxic proteins .

相似化合物的比较

Dibekacin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . it has unique properties that make it effective against certain resistant bacterial strains:

Gentamicin: Dibekacin has a similar antibacterial spectrum but is less susceptible to inactivation by bacterial enzymes.

Tobramycin: Structurally similar to dibekacin, with comparable antibacterial activity.

Netilmicin: Has a broader antibacterial spectrum and is resistant to inactivation by certain bacterial enzymes.

Similar Compounds

- Gentamicin

- Tobramycin

- Netilmicin

- Kanamycin

- Amikacin

Dibekacin sulfate stands out due to its specific modifications, which enhance its effectiveness against resistant bacterial strains and reduce susceptibility to bacterial resistance mechanisms .

属性

分子式 |

C18H39N5O12S |

|---|---|

分子量 |

549.6 g/mol |

IUPAC 名称 |

(2S,3S,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/t6-,7-,8+,9-,10-,11+,12-,13+,14+,15-,16+,17-,18-;/m1./s1 |

InChI 键 |

GXKUKBCVZHBTJW-PMAQWHKESA-N |

手性 SMILES |

C1C[C@H]([C@H](O[C@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

规范 SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。